molecular formula C20H14N6O2 B4456261 2-benzyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-benzyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B4456261
M. Wt: 370.4 g/mol
InChI Key: BNCOSRFWGSHEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-benzyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a fused heterocyclic system featuring a pyrido-naphthyridine-dione core with a benzyl group at position 2 and a 1,2,4-triazole moiety at position 8.

Properties

IUPAC Name

8-benzyl-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O2/c27-18-14-10-15-17(7-9-26(19(15)28)20-21-12-22-24-20)23-16(14)6-8-25(18)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCOSRFWGSHEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts such as copper sulfate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the triazole ring, while substitution could introduce new functional groups onto the benzyl moiety .

Scientific Research Applications

Overview

The compound 2-benzyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a triazole-based heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry. Its unique structural features enable it to interact with various biological targets, making it a candidate for drug development in multiple therapeutic areas.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The compound may share similar characteristics, potentially acting against various bacterial and fungal strains. Studies have shown that triazole derivatives can demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anticancer Properties

Triazole derivatives have been explored for their anticancer potential. The structure of 2-benzyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine suggests it could inhibit key enzymes involved in cancer cell proliferation. For instance, triazole compounds have been linked to the inhibition of tyrosine kinases and other cancer-related pathways . This compound may be evaluated for its cytotoxicity against various cancer cell lines.

Antifungal Activity

The antifungal properties of triazoles are well-documented. Given the presence of the triazole group in this compound, it may exhibit activity against fungal infections by inhibiting ergosterol synthesis or interfering with fungal cell wall integrity .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is crucial for optimizing their pharmacological profiles. Modifications to the benzyl group or the pyrido-naphthyridine core could enhance potency and selectivity against specific targets. For example:

  • Substituents on the benzyl ring can influence binding affinity to bacterial enzymes.
  • Variations in the triazole ring can affect the compound's ability to penetrate biological membranes.

Case Studies and Research Findings

StudyFindings
Barbuceanu et al.Synthesized clinafloxacin-triazole hybrids showing MIC values comparable to standard antibiotics against MRSA .
Qin et al.Reported that certain triazole derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values lower than established chemotherapeutics .
Yang and BaoInvestigated triazole derivatives with quinazolinylpiperidinyl moieties demonstrating enhanced antibacterial activity .

Mechanism of Action

The mechanism by which 2-benzyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione exerts its effects is complex and involves multiple molecular targets and pathways. The triazole ring can interact with metal ions, stabilizing them and facilitating catalytic processes. The pyrido-naphthyridine core can intercalate with DNA, potentially inhibiting replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrido-naphthyridine-dione derivatives and related heterocyclic systems, focusing on structural variations, synthetic methodologies, and inferred bioactivity.

Structural Analogues

2.1.1. 2-(3-Methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
  • Core Structure : Shares the pyrido[4,3-b][1,6]naphthyridine-dione backbone with the target compound .
  • Substituent Differences: Position 2: 3-Methyl-1H-1,2,4-triazol-5-yl group (vs. benzyl in the target). Position 8: Phenethyl group (vs. 1H-1,2,4-triazol-5-yl in the target). The phenethyl substituent introduces greater steric bulk and lipophilicity compared to the triazole, which may influence pharmacokinetics .
2.1.2. Spirocyclic Derivatives (e.g., 4a from )
  • Core Structure : A spiro[4,5]decan-3-one system with thia-diaza rings, distinct from the pyrido-naphthyridine-dione core .
  • Key Features: Substituents include nitrobenzylidene, chlorobenzylidene, and pyridinyl groups.

Inferred Bioactivity

  • Triazole-Containing Analogues : Compounds with 1,2,4-triazole groups (e.g., derivatives) are frequently employed as pesticides or kinase inhibitors due to their ability to coordinate metal ions or engage in hydrogen bonding .
  • Benzyl/Phenethyl Substituents : The benzyl group in the target compound may enhance membrane permeability, while the phenethyl group in ’s analogue could improve binding to hydrophobic enzyme pockets .

Comparative Data Table

Compound Name Core Structure Position 2 Substituent Position 8 Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications (Inferred)
2-Benzyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione Pyrido-naphthyridine-dione Benzyl 1H-1,2,4-triazol-5-yl Not reported Not reported Not reported Kinase inhibition, antimicrobial
2-(3-Methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9-dione Pyrido-naphthyridine-dione 3-Methyl-1H-1,2,4-triazol-5-yl Phenethyl Not reported Not reported Not reported Enzyme inhibition
4a () Spiro[4,5]decan-3-one 4-Chlorobenzylidene Methyl 803.35 256–260 64 Not specified

Discussion of Key Differences

  • Triazole vs. Benzylidene Groups : The target compound’s triazole at position 8 contrasts with the methyl and benzylidene groups in ’s spiro derivative. Triazoles may confer metabolic stability, whereas benzylidenes could increase π-stacking interactions .
  • Synthetic Flexibility : The use of benzaldehyde derivatives in suggests that the target compound’s benzyl group could be modified via similar condensation strategies to optimize bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-benzyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of intermediates using phosphorus oxychloride (POCl₃) under reflux. For example, analogous naphthyridine derivatives are synthesized via condensation of pyrazole or triazole precursors with carbonyl-containing intermediates, followed by cyclization at 110–140°C for 3–12 hours. Yields (52–93%) depend on solvent choice (e.g., DMF enhances nucleophilic substitution efficiency) and stoichiometric control of aromatic amines or aminopicolines .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Focus on aromatic proton environments (δ 6.90–8.20 ppm for pyridine/benzyl groups) and carbonyl signals (δ ~162 ppm).
  • IR Spectroscopy : Key peaks include C=O stretches (~1721 cm⁻¹) and C=N vibrations (~1633 cm⁻¹).
  • Mass Spectrometry : Use EI-MS to confirm molecular ions (e.g., m/z 803 for analogous naphthyridines) and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally similar naphthyridine derivatives?

  • Methodological Answer : Analogous compounds, such as benzo[b]thieno[3,2-h]-1,6-naphthyridines, exhibit antiviral potential with drug-likeness scores comparable to acyclovir. Activity is often assessed via in vitro assays (e.g., HSV-1 inhibition) and computational docking to validate target binding .

Advanced Research Questions

Q. How can computational methods streamline the optimization of synthetic pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational screening with experimental validation to identify optimal solvents, catalysts, and reaction times, improving yield by 20–30% in analogous systems .

Q. What strategies resolve contradictions in bioactivity data between in vitro and computational models?

  • Methodological Answer :

  • Validate computational predictions (e.g., docking scores) with orthogonal assays (e.g., SPR for binding affinity).
  • Adjust solubility parameters using co-solvents (e.g., DMSO/PBS mixtures) to mimic physiological conditions, addressing discrepancies in cell-based vs. pure enzyme assays .

Q. How does the introduction of substituents (e.g., benzyl, triazolyl) influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Triazole rings enhance π-π stacking with biological targets but may reduce nucleophilic attack efficiency during synthesis.
  • Benzyl Groups : Increase lipophilicity (logP), improving membrane permeability but requiring polar solvents (e.g., THF/EtOH) for recrystallization .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use HPLC with amylose-based columns to separate enantiomers.
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to achieve >90% ee .

Methodological Considerations for Data Interpretation

Q. How to analyze conflicting spectral data (e.g., unexpected NOESY correlations) in structural elucidation?

  • Methodological Answer :

  • Perform variable-temperature NMR to assess dynamic effects (e.g., ring flipping in naphthyridine cores).
  • Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify conformational isomers .

Q. What in silico tools are recommended for predicting ADMET properties of this compound?

  • Methodological Answer :

  • SwissADME : Evaluate drug-likeness (e.g., Rule of Five compliance).
  • Molinspiration : Predict bioavailability scores, leveraging fragment-based descriptors (e.g., triazole’s contribution to H-bond acceptor count) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-benzyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 2
Reactant of Route 2
2-benzyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.